molecular formula C12H9FN2O B1531256 3-(4-Fluorobenzoyl)pyridin-2-amine CAS No. 869558-51-0

3-(4-Fluorobenzoyl)pyridin-2-amine

Cat. No.: B1531256
CAS No.: 869558-51-0
M. Wt: 216.21 g/mol
InChI Key: JNDCNNCJGFPSJF-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)pyridin-2-amine is an organic compound characterized by a pyridine ring substituted with a fluorobenzoyl group at the 4-position and an amine group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzoyl chloride and 2-aminopyridine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps often include recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at the pyridine ring or the fluorobenzoyl group can yield a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Heterocyclic compounds or substituted benzene derivatives.

Scientific Research Applications

3-(4-Fluorobenzoyl)pyridin-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or receptor binding.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.

  • Industry: It can be used in the production of advanced materials, such as polymers or coatings.

Comparison with Similar Compounds

  • 3-(4-Fluorobenzoyl)propionic Acid: This compound is structurally similar but lacks the pyridine ring.

  • 4-Fluorobenzoyl Chloride: A related compound used in the synthesis of 3-(4-Fluorobenzoyl)pyridin-2-amine.

  • Haloperidol Metabolite III: A metabolite of the antipsychotic drug haloperidol, which also contains a fluorobenzoyl group.

Uniqueness: this compound is unique due to its combination of the pyridine ring and fluorobenzoyl group, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-aminopyridin-3-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDCNNCJGFPSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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